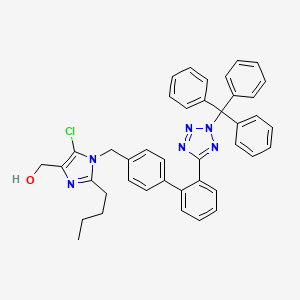
Ketotriclabendazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketotriclabendazole is an analytical standard . Its empirical formula is C13H7Cl3N2O2 and its CAS Number is 1201920-88-8 . It is also known by the synonym 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .
Synthesis Analysis
A reliable LC-MS/MS analytical method for the determination of residual triclabendazole and its principal metabolites (triclabendazole sulfoxide, triclabendazole sulfone, and keto-triclabendazole) in bovine tissues was developed . The method involves sample digestion with hot sodium hydroxide, thus releasing the bound residues of various triclabendazole metabolites in bovine tissues . The target compounds are extracted from the digest mixture with ethyl acetate, defatted by liquid-liquid partitioning using n-hexane and acetonitrile, then oxidized with hydrogen peroxide in a mixture of ethanol and acetic acid .
Molecular Structure Analysis
The molecular weight of Ketotriclabendazole is 329.6 . It has a topological polar surface area of 50.4, a heavy atom count of 20, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 .
Chemical Reactions Analysis
Triclabendazole and its metabolites are oxidized to keto-triclabendazole as a marker residue . The optimal conditions for the complete oxidation of triclabendazole and its metabolites to keto-triclabendazole are an incubation time of 16 h and a temperature of 90 °C .
Physical And Chemical Properties Analysis
Ketotriclabendazole has an empirical formula of C13H7Cl3N2O2 . Its CAS Number is 1201920-88-8 . It is also known by the synonym 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .
Applications De Recherche Scientifique
Veterinary Medicine
Ketotriclabendazole is a metabolite of Triclabendazole (TCB), a benzimidazole anthelmintic widely used in ruminants to control liver fluke, Fasciola hepatica, in goats, sheep, and cattle . The extensive use of TCB in ruminants could result in residues in edible tissues, which can cause toxic side effects in consumers .
Food Safety
A sensitive and reliable method for the simultaneous determination of triclabendazole, its main metabolites (triclabendazole sulfone and triclabendazole sulfoxide) and a marker residue (ketotriclabendazole) in edible ruminant fat tissues has been developed and validated . This method is crucial for ensuring food safety, as it allows for the detection and quantification of these residues in food products.
Analytical Chemistry
Ketotriclabendazole is used as an analytical standard in various chemical analyses . It can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are common methods for separating, identifying, and quantifying each component in a mixture .
Drug Regulation
Ketotriclabendazole is used as a marker residue for the regulation of Triclabendazole use in food-producing animals . Regulatory bodies such as the EU, FAO/WHO, and the Ministry of Agriculture of China have recommended maximum residue limits (MRLs) for TCB in muscle, liver, kidney, and fat tissues of ruminants .
Safety And Hazards
According to the safety data sheet, personnel should be evacuated to safe areas in case of exposure . Personal protective equipment should be worn, and unprotected persons must be kept away . Adequate ventilation should be ensured, dust formation should be avoided, and contact with skin, eyes, and clothing should be avoided .
Propriétés
IUPAC Name |
5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADOEZYYSUGOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016778 |
Source


|
| Record name | Ketotriclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
1201920-88-8 |
Source


|
| Record name | Ketotriclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is ketotriclabendazole quantified in biological samples?
A: Several analytical methods have been developed to quantify ketotriclabendazole in various matrices. High-performance liquid chromatography (HPLC) with UV detection is a common approach. One study established an HPLC method with a limit of quantification of 30 μg/kg for ketotriclabendazole in sheep tissues []. Additionally, liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing ketotriclabendazole in complex matrices like bovine and goat fat tissues [].
Q2: What are the implications of detecting ketotriclabendazole residues in food products?
A: The presence of ketotriclabendazole residues in food products like milk and fat tissues raises concerns about potential human exposure and food safety [, ]. While specific toxicological data on ketotriclabendazole might be limited, the presence of residues highlights the need for monitoring programs and regulatory guidelines to ensure consumer safety.
Q3: How does the stability of ketotriclabendazole impact analytical method validation?
A: The stability of ketotriclabendazole under different storage conditions directly influences the accuracy and reliability of analytical methods []. Method validation protocols must consider factors like storage temperature, freeze-thaw cycles, and autosampler stability to ensure accurate quantification and minimize degradation during analysis. Robust validation procedures are essential to generate reliable and reproducible results in research and regulatory settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)



